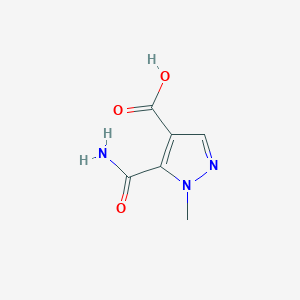

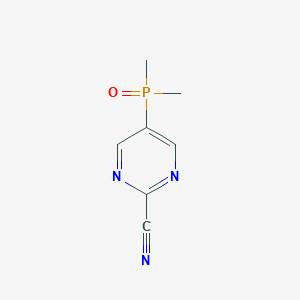

5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole-4-carboxylic acid derivatives are an important class of heterocyclic compounds . They have been studied for more than a century and are found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Synthesis Analysis

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Scientific Research Applications

Structural and Spectral Investigations

- Structural Analysis : A study by Viveka et al. (2016) focused on the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized various analytical techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights into the molecular structure and properties of pyrazole derivatives.

Chemical Synthesis and Reactions

- Cyclisation Studies : Smyth et al. (2007) explored the cyclisation reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with different electrophiles. Their findings revealed the sensitivity of cyclisation outcomes to the nature of reagents and the acidity of the reaction medium, leading to the production of various interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).

Pharmaceutical Applications

- Antibacterial Screening : Research by Maqbool et al. (2014) investigated the antibacterial properties of compounds derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, including those with pyrazole-4-carboxylic acid structures. Some compounds exhibited significant antibacterial activities, suggesting potential pharmaceutical applications (Maqbool et al., 2014).

Catalytic and Synthetic Applications

- Nano Organo Solid Acids : A study by Zolfigol et al. (2015) introduced novel, biological-based nano organocatalysts with urea moiety, including carbamoyl derivatives. These catalysts were utilized in the synthesis of various compounds under mild and green conditions, demonstrating the versatility of carbamoyl-containing compounds in catalysis (Zolfigol et al., 2015).

Coordination Chemistry

- Coordination Complexes : Research by Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, including those related to 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. They studied their coordination properties with various metals, leading to the formation of mononuclear chelate complexes. This research highlights the potential of such compounds in the development of new coordination compounds (Radi et al., 2015).

Mechanism of Action

Target of Action

One study suggests that similar compounds may interact with thearyl hydrocarbon receptor .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such ashydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Related compounds have been shown to affect theβ-catenin pathway , which plays a crucial role in cell adhesion and intracellular signaling .

Pharmacokinetics

A related compound, ethyl 5-carbamoyl-1-methyl-1h-pyrazole-4-carboxylate, is reported to havehigh GI absorption and is not a substrate for P-gp , a protein that pumps foreign substances out of cells .

Result of Action

Related compounds have been shown to suppress theosteogenesis of mesenchymal stem cells .

Safety and Hazards

Future Directions

The future directions for research into pyrazole-4-carboxylic acid derivatives are likely to involve further exploration of their potential uses in medicine and other fields. Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities .

Properties

IUPAC Name |

5-carbamoyl-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(5(7)10)3(2-8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOSBYPCBWCJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2775422.png)

![N-(2,6-difluorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2775429.png)

![Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate](/img/structure/B2775431.png)

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)

![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2775436.png)

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)